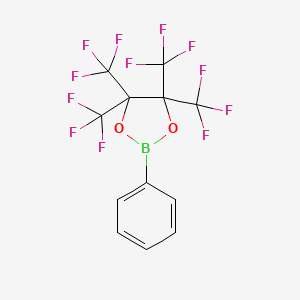
2-Phenyl-4,4,5,5-tetrakis(trifluoromethyl)-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenyl-4,4,5,5-tetrakis(trifluoromethyl)-1,3,2-dioxaborolane is a chemical compound known for its unique structure and properties. This compound features a boron atom bonded to two oxygen atoms, forming a dioxaborolane ring, with a phenyl group and four trifluoromethyl groups attached. The presence of trifluoromethyl groups imparts significant electron-withdrawing characteristics, making this compound highly reactive and useful in various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4,4,5,5-tetrakis(trifluoromethyl)-1,3,2-dioxaborolane typically involves the reaction of phenylboronic acid with a trifluoromethylating agent under controlled conditions. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent reaction conditions and efficient production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
化学反応の分析
Types of Reactions
2-Phenyl-4,4,5,5-tetrakis(trifluoromethyl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the boron center to a borohydride or other reduced forms.
Substitution: The phenyl group or trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce borohydrides. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
2-Phenyl-4,4,5,5-tetrakis(trifluoromethyl)-1,3,2-dioxaborolane has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound can be employed in the development of bioactive molecules and probes for biological studies.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components.
作用機序
The mechanism by which 2-Phenyl-4,4,5,5-tetrakis(trifluoromethyl)-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron center with various molecular targets. The electron-withdrawing trifluoromethyl groups enhance the reactivity of the boron atom, facilitating its participation in chemical reactions. The compound can form stable complexes with nucleophiles, such as hydroxyl or amino groups, leading to the formation of new bonds and functional groups.
類似化合物との比較
Similar Compounds
Phenylboronic Acid: Lacks the trifluoromethyl groups, resulting in different reactivity and applications.
4,4,5,5-Tetrakis(trifluoromethyl)-1,3,2-dioxaborolane: Similar structure but without the phenyl group, affecting its chemical behavior.
Trifluoromethylboronic Acid: Contains trifluoromethyl groups but lacks the dioxaborolane ring, leading to distinct properties.
Uniqueness
2-Phenyl-4,4,5,5-tetrakis(trifluoromethyl)-1,3,2-dioxaborolane is unique due to the combination of a phenyl group and multiple trifluoromethyl groups attached to a dioxaborolane ring. This structure imparts a high degree of reactivity and versatility, making it valuable in various chemical and industrial applications.
特性
CAS番号 |
23542-71-4 |
|---|---|
分子式 |
C12H5BF12O2 |
分子量 |
419.96 g/mol |
IUPAC名 |
2-phenyl-4,4,5,5-tetrakis(trifluoromethyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C12H5BF12O2/c14-9(15,16)7(10(17,18)19)8(11(20,21)22,12(23,24)25)27-13(26-7)6-4-2-1-3-5-6/h1-5H |
InChIキー |
BXYINHTUNFFODB-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C(F)(F)F)C(F)(F)F)(C(F)(F)F)C(F)(F)F)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


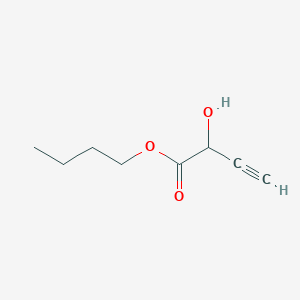
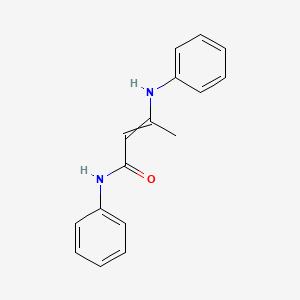



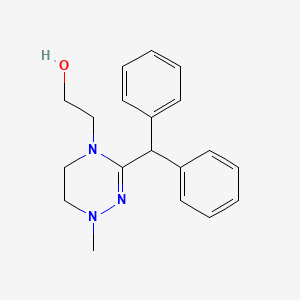

![2,6-Di-tert-butyl-4-[(propan-2-yl)oxy]phenol](/img/structure/B14698778.png)
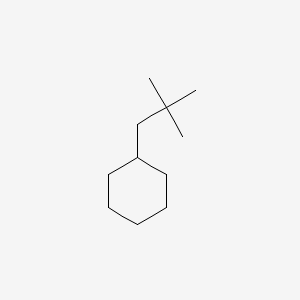
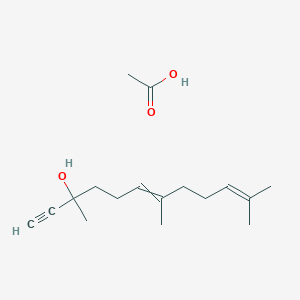
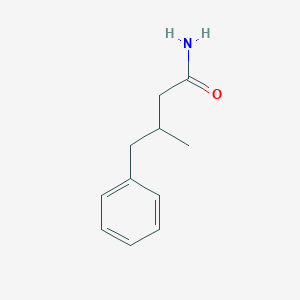
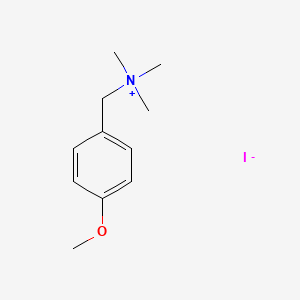
![2-[1-(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)-2-methoxy-2-oxoethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B14698825.png)
![2-Chloro-6-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14698832.png)
